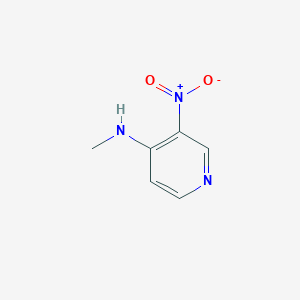
N-Méthyl-3-nitropyridin-4-amine
Vue d'ensemble
Description
N-Methyl-3-nitropyridin-4-amine is a chemical compound with the CAS Number: 1633-41-6 . It has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis
The molecular formula of n-Methyl-3-nitropyridin-4-amine is C6H7N3O2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
Nitropyridines can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .It is stored at a specific temperature, which is not specified in the retrieved documents .
Applications De Recherche Scientifique
Méthodes de simulation moléculaire
Le composé « N-Méthyl-3-nitropyridin-4-amine » et ses dérivés ont été utilisés dans des méthodes de simulation moléculaire. Ces méthodes ont été utilisées pour décrire l'arrangement des molécules intercalées dans une structure multicouche de 4-sulfophénylphosphonate de zirconium . Les résultats des calculs ont révélé un réseau dense de liaisons hydrogène reliant les molécules d'eau et les invités dans l'espace interlamellaire et les groupes sulfo des couches hôtes .
Optique non linéaire
Le composé a un potentiel d'utilisation en optique non linéaire. Les moments dipolaires des invités dans les modèles finaux ont été calculés pour illustrer cette utilisation potentielle . Les matériaux ayant des propriétés optiques non linéaires présentent un grand intérêt pour les applications de traitement de signaux optiques telles que le déclenchement optique, les transducteurs de fréquence lumineuse, les mémoires optiques, les modulateurs et les déflecteurs .
Molécules organiques push-pull
Le composé est un exemple de molécules organiques push-pull contenant des groupes donneurs et accepteurs. Dans ces molécules, un transfert de charge intramoléculaire direct (ICT) d'un donneur d'électrons (D) à un accepteur (A) a lieu via un système de liaisons doubles π-conjuguées, ce qui conduit à des propriétés optiques linéaires et non linéaires (NLO) dans un tel système D–π–A .
Incorporation dans des composés inorganiques stratifiés
Le composé peut être incorporé en tant qu'invités dans des composés inorganiques stratifiés, qui pourraient servir de supports hôtes . Cette approche comprend l'incorporation des chromophores push-pull dans une matrice polymère ainsi que l'incorporation de ces molécules en tant qu'invités dans des composés inorganiques stratifiés .
Inhibition de la kinase
Bien que n'étant pas directement lié à « this compound », ses analogues structuraux ont montré une activité significative sur la kinase p70S6Kβ . Cela suggère que « this compound » pourrait éventuellement être explorée pour des applications similaires.
Synthèse chimique
Le composé est disponible dans le commerce et peut être utilisé comme matière première ou intermédiaire dans la synthèse d'autres composés chimiques .
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-3-8-4-6(5)9(10)11/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOMNWVBOHVZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339410 | |
| Record name | n-methyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-41-6 | |
| Record name | n-methyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



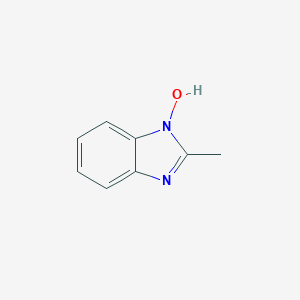
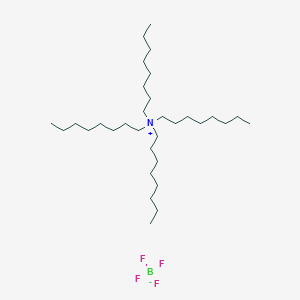
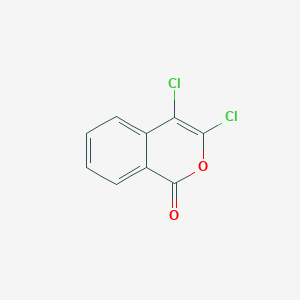
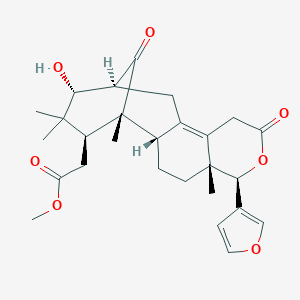
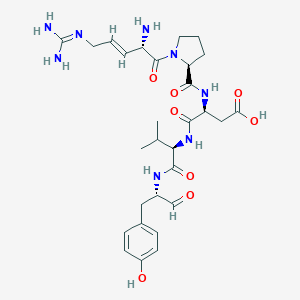


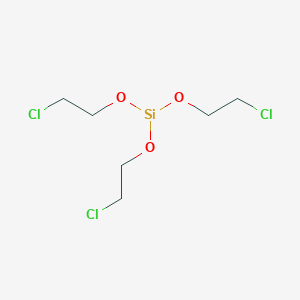
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
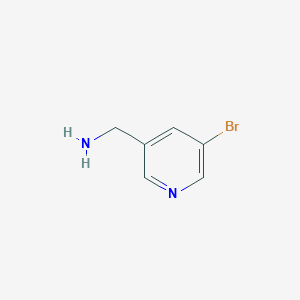
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)
